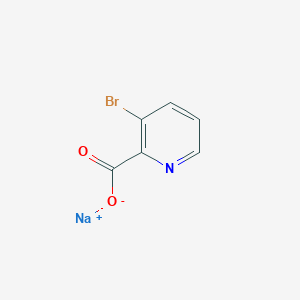

Sodium 3-bromopyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

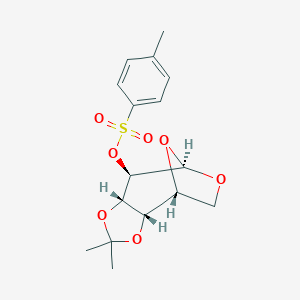

Sodium 3-bromopyridine-2-carboxylate is a chemical compound with diverse applications in scientific research. It has a molecular weight of 223.99 . It is stored at -20°C and shipped with ice packs .

Molecular Structure Analysis

The IUPAC name for Sodium 3-bromopyridine-2-carboxylate is sodium 3-bromo-2-pyridinecarboxylate . The InChI code is 1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 .

Chemical Reactions Analysis

Carboxylic acids, such as Sodium 3-bromopyridine-2-carboxylate, can undergo nucleophilic acyl substitution reactions . This reaction occurs by a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group .

Physical And Chemical Properties Analysis

Sodium 3-bromopyridine-2-carboxylate is a solid substance . It has a boiling point of 292-293°C . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

Synthesis of Bipyridine Derivatives

Sodium 3-bromopyridine-2-carboxylate can be used as a starting material or precursor for the synthesis of bipyridine and related compounds . Bipyridine compounds are valuable substances used as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Catalyst in Coupling Reactions

This compound can act as a ligand in metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These reactions are fundamental in the synthesis of various organic compounds.

Component in Transition-Metal Catalysis

As a ligand, Sodium 3-bromopyridine-2-carboxylate can be used in transition-metal catalysis . This is a type of catalysis which enables various chemical transformations, including those used in the production of pharmaceuticals and polymers.

Photosensitizers

Bipyridine derivatives, which can be synthesized from Sodium 3-bromopyridine-2-carboxylate, are used as photosensitizers . Photosensitizers are compounds that absorb light and transfer the energy to other molecules, enabling photochemical reactions.

Viologens

Viologens are a type of bipyridine derivative that can be synthesized from Sodium 3-bromopyridine-2-carboxylate . Viologens have various applications, including as dyes, herbicides, and materials for electrochromic devices.

Supramolecular Structures

Bipyridine derivatives, synthesized from Sodium 3-bromopyridine-2-carboxylate, can be used in the construction of supramolecular structures . These structures have potential applications in areas like nanotechnology, materials science, and medicinal chemistry.

作用機序

Target of Action

Sodium 3-bromopyridine-2-carboxylate is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are known to participate in various chemical reactions, often serving as a building block in organic synthesis . .

Mode of Action

The compound is likely to interact with its targets through chemical reactions. For instance, bromopyridines, including 3-bromopyridine, are known to participate in reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These reactions involve the formation of carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .

Biochemical Pathways

For example, they are used as precursors for biologically active molecules, ligands for catalysts, photosensitizers, and in supramolecular structures .

Pharmacokinetics

The compound’s sodium salt form suggests it may be water-soluble, which could potentially influence its absorption and distribution .

Result of Action

As a derivative of pyridine, it may participate in various chemical reactions leading to the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 3-bromopyridine-2-carboxylate. For instance, the compound’s reactivity may be influenced by the presence of other substances, such as catalysts, in the reaction environment . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and reactivity .

Safety and Hazards

Sodium 3-bromopyridine-2-carboxylate has been classified with a Chemwatch Hazard Alert Code of 2 . It has safety information pictograms GHS07 and hazard statements H315, H319, H335 . Precautionary statements include P261, P271, P280 .

Relevant Papers

The paper “Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries” discusses the use of sodium carboxylates in energy storage technologies . Another paper, “Recent Progress on the Synthesis of Bipyridine Derivatives”, may provide further insights into the synthesis of similar compounds .

特性

IUPAC Name |

sodium;3-bromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHXTFWQHRHDNV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrNNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400384 |

Source

|

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-bromopyridine-2-carboxylate | |

CAS RN |

1189933-55-8 |

Source

|

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)

![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)